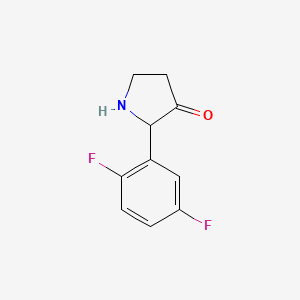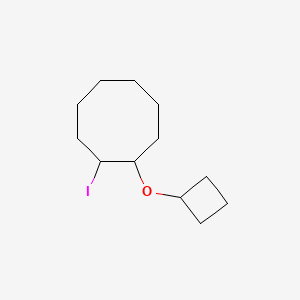
1-Cyclobutoxy-2-iodocyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutoxy-2-iodocyclooctane is an organic compound with the molecular formula C₁₂H₂₁IO It is a cycloalkane derivative, characterized by the presence of a cyclobutoxy group and an iodine atom attached to a cyclooctane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutoxy-2-iodocyclooctane typically involves the reaction of cyclooctene with iodine and a cyclobutyl alcohol derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
- The resulting 2-iodocyclooctane is then treated with cyclobutyl alcohol in the presence of a base, such as potassium carbonate, to yield this compound.
Cyclooctene: is reacted with in the presence of a suitable solvent, such as dichloromethane, to form 2-iodocyclooctane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclobutoxy-2-iodocyclooctane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclooctane derivatives.
Oxidation Reactions: The cyclobutoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form cyclooctane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines. These reactions are typically carried out in polar solvents, such as ethanol or water, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 1-Cyclobutoxy-2-hydroxycyclooctane, 1-Cyclobutoxy-2-cyanocyclooctane, and various amine derivatives.
Oxidation Reactions: Products include cyclooctanone and cyclooctanoic acid derivatives.
Reduction Reactions: Products include cyclooctane derivatives with different functional groups, such as alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Cyclobutoxy-2-iodocyclooctane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical reactions and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutoxy-2-iodocyclooctane involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutoxy group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms by which the compound exerts its effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclobutoxy-2-bromocyclooctane: Similar structure but with a bromine atom instead of iodine.
1-Cyclobutoxy-2-chlorocyclooctane: Similar structure but with a chlorine atom instead of iodine.
1-Cyclobutoxy-2-fluorocyclooctane: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-Cyclobutoxy-2-iodocyclooctane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to different chemical behaviors, making this compound particularly interesting for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C12H21IO |
|---|---|
Peso molecular |
308.20 g/mol |
Nombre IUPAC |
1-cyclobutyloxy-2-iodocyclooctane |
InChI |
InChI=1S/C12H21IO/c13-11-8-3-1-2-4-9-12(11)14-10-6-5-7-10/h10-12H,1-9H2 |
Clave InChI |
YMCXUAOZIMVCLH-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(C(CC1)OC2CCC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


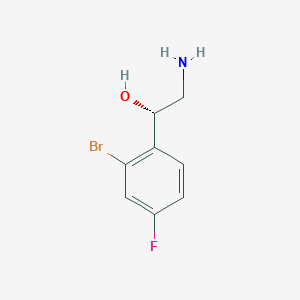
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
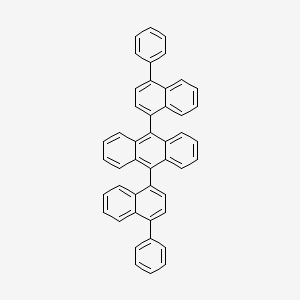
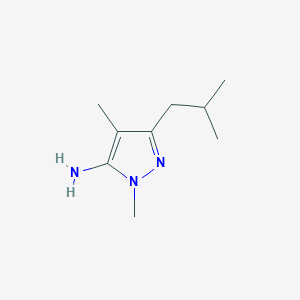
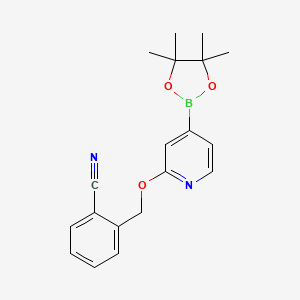
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B15242725.png)
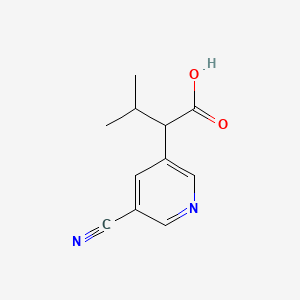
![7-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242746.png)

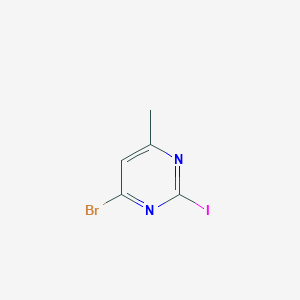
![N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
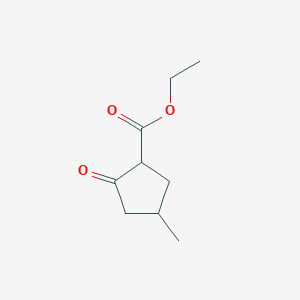
![2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B15242773.png)
